molecular formula C14H12O4S B2371498 2-[(Benzenesulfonyl)methyl]benzoic acid CAS No. 300396-14-9

2-[(Benzenesulfonyl)methyl]benzoic acid

Cat. No.: B2371498
CAS No.: 300396-14-9
M. Wt: 276.31
InChI Key: AVZRMILCNUTXDS-UHFFFAOYSA-N
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Description

2-[(Benzenesulfonyl)methyl]benzoic acid is an organic compound with the molecular formula C14H12O4S and a molecular weight of 276.31 g/mol . It is characterized by the presence of a benzenesulfonyl group attached to a benzoic acid moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzenesulfonyl)methyl]benzoic acid typically involves the reaction of benzenesulfonic acid with 2-(bromomethyl)benzoic acid methyl ester in dry dimethylformamide at room temperature. The resulting ester is then hydrolyzed using an aqueous sodium hydroxide solution.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Benzenesulfonyl)methyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Sulfonamides and sulfonyl esters.

Scientific Research Applications

2-[(Benzenesulfonyl)methyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Benzenesulfonyl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including anticancer activity by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Benzenesulfonyl)methyl]benzoic acid is unique due to the combination of the benzenesulfonyl and benzoic acid groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and applications compared to its simpler counterparts .

Properties

IUPAC Name

2-(benzenesulfonylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S/c15-14(16)13-9-5-4-6-11(13)10-19(17,18)12-7-2-1-3-8-12/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZRMILCNUTXDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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